molecular formula C16H12Cl3NS2 B2695137 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 320423-90-3

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2695137
CAS No.: 320423-90-3
M. Wt: 388.75
InChI Key: HHIPWMVBZAEJAY-UHFFFAOYSA-N
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Description

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a synthetic derivative of the benzothiazepine (BTZ) heterocyclic scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Benzothiazepines are characterized by a benzene ring fused to a seven-membered thiazepine ring containing sulfur and nitrogen heteroatoms . This specific compound features a 7-chloro substitution on the benzofused ring and a (2,6-dichlorobenzyl)sulfanyl group at the 4-position, modifications designed to enhance its biological activity and selectivity for specific research targets. Benzothiazepine derivatives are extensively investigated for their wide spectrum of biological activities, positioning them as key scaffolds in drug discovery . Research into analogous 1,5-benzothiazepines has demonstrated significant anti-cancer properties. For instance, certain halogenated derivatives have shown potent cytotoxic activity against human cancer cell lines, such as liver carcinoma (Hep G-2) and prostate cancer (DU-145), with structure-activity relationship (SAR) studies indicating that halogenated phenyl substitutions can markedly improve this biological activity . Beyond oncology, the benzothiazepine core is associated with other therapeutic applications, including use as cardiovascular agents, central nervous system (CNS) depressants, anticonvulsants, and anti-inflammatory agents . The presence of the sulfanyl (thioether) linker in this compound is a notable functional group that can influence molecular interactions with biological targets and impact the compound's metabolic profile . This product is supplied exclusively for research purposes in pharmaceutical development and investigative chemistry. It is intended for use in in vitro assays, molecular docking studies to predict protein-ligand interactions, and the establishment of structure-activity relationships (SAR) . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-chloro-4-[(2,6-dichlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3NS2/c17-10-4-5-15-14(8-10)20-16(6-7-21-15)22-9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIPWMVBZAEJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:

    Formation of the Benzothiazepine Ring: The initial step involves the formation of the benzothiazepine ring system. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the Chlorine Atom: The chlorine atom at the 7-position is introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group is attached to the sulfur atom of the benzothiazepine ring through a nucleophilic substitution reaction. This step typically involves the use of 2,6-dichlorobenzyl chloride as the reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol, thioether derivatives

    Substitution: Amino, thio, and alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows for modulation of enzyme activity and receptor interactions, making it a candidate for drug development.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies have shown that benzothiazepine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against hepatocellular carcinoma and other malignancies by inducing apoptosis in cancer cells .

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests applications in neuropharmacology. Experiments indicate that it may enhance neurotransmitter levels such as acetylcholine and serotonin in the brain, which could be beneficial for treating neurodegenerative diseases or cognitive disorders .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It may inhibit specific enzymes involved in disease pathways, providing a mechanism for therapeutic action against conditions such as hypertension or inflammation .

Case Study 1: Anticancer Properties

A study published in Medicinal Chemistry evaluated the cytotoxic effects of various benzothiazepine derivatives on human cancer cell lines. The results indicated that certain modifications to the benzothiazepine structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like 5-fluorouracil .

Case Study 2: Neuropharmacological Effects

In a series of experiments involving rat models, researchers administered this compound and measured its impact on neurotransmitter levels. The findings revealed an increase in both acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive impairments .

Mechanism of Action

The mechanism of action of 7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related benzothiazepines and chlorinated analogs, focusing on substituent effects, molecular properties, and inferred biological implications.

Substituent Variations and Molecular Properties

Key structural analogs differ in the substituents on the benzylsulfanyl group (Table 1).

Table 1. Comparison of Molecular Properties

Compound Name Substituent on Benzyl Molecular Formula CAS Molecular Weight (g/mol) Purity
Target Compound 2,6-dichloro C₁₆H₁₁Cl₃NS₂ Not reported 387.72 (calculated) Not reported
7-Chloro-4-[(4-methylbenzyl)sulfanyl] analog 4-methyl C₁₇H₁₆ClNS₂ 477855-38-2 333.9 >90%
7-Chloro-4-[(2-chlorobenzyl)sulfanyl] analog 2-chloro C₁₆H₁₂Cl₂NS₂ 303987-58-8 345.3 Not reported
7-Chloro-4-[(3-CF₃-benzyl)sulfanyl] analog 3-trifluoromethyl C₁₇H₁₃ClF₃NS₂ 477855-80-4 387.87 Not reported
Key Observations:

Electron-Withdrawing vs. The 4-methyl group (CAS 477855-38-2) is electron-donating, which may reduce reactivity compared to chlorinated analogs . The 3-trifluoromethyl group (CAS 477855-80-4) introduces strong electron-withdrawing and hydrophobic effects, likely altering solubility and target affinity .

Steric Effects: The 2,6-dichloro substitution creates a sterically hindered environment, which may reduce conformational flexibility compared to monosubstituted analogs (e.g., 2-chloro or 4-methyl). This could impact interactions with enzymes or receptors .

Structural Trends in Activity

  • Chlorinated Analogs : Chlorine atoms at ortho positions (e.g., 2,6-dichloro) may enhance metabolic stability due to reduced susceptibility to oxidative degradation compared to para -substituted derivatives.
  • Trifluoromethyl Substitution : The 3-CF₃ analog (CAS 477855-80-4) has a higher molecular weight (387.87 g/mol) and likely increased lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Biological Activity

Chemical Identity and Properties

7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, characterized by its complex structure and potential biological activities. The molecular formula is C16H12Cl3NS2C_{16}H_{12}Cl_3NS_2 with a molar mass of 388.76 g/mol. It is recognized for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular FormulaC16H12Cl3NS2
Molar Mass388.76 g/mol
CAS Number320423-90-3
SynonymsThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator. This interaction can lead to modulation of neurotransmitter systems and potential therapeutic effects in conditions such as anxiety and depression.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. This property suggests its use in cognitive enhancement and treatment of neurodegenerative disorders.

Key Findings from Research

  • Neurotransmitter Modulation : In vivo studies indicate that the compound can enhance levels of acetylcholine and serotonin in the hippocampus, suggesting a role in cognitive function enhancement .
  • Metabolic Stability : The compound exhibits metabolic stability compared to its analogs, which enhances its pharmacokinetic profile and therapeutic potential .
  • Safety Profile : Preliminary toxicity assessments suggest that it does not exhibit significant mutagenic properties, making it a safer candidate for further development .

Study on Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in improved cognitive performance in memory tasks. The underlying mechanism was linked to increased synaptic plasticity mediated by enhanced AMPA receptor activity.

Clinical Implications

In clinical settings, the compound has been explored for its potential use in treating mood disorders due to its modulatory effects on neurotransmitter systems. Further clinical trials are necessary to establish efficacy and safety in human subjects.

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionPotential Applications
7-Chloro-4-[(2,6-Dichlorobenzyl)sulfanyl]benzothiazepineAMPA receptor modulationCognitive enhancement
7-Chloro-5-(furan-3-yl)-3-methyl-benzothiadiazinePositive allosteric modulationNeuroprotection

Unique Features

The presence of both chloro and sulfanyl groups in this compound contributes to its unique chemical reactivity and biological properties compared to other benzothiazepines.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis involves three key steps:

  • Cyclization : Reacting 2-aminothiophenol with α-haloketones (e.g., α-chloroketones) under basic conditions (e.g., NaH or K₂CO₃) to form the benzothiazepine core.
  • Sulfanyl Group Introduction : Treating the intermediate with 2,6-dichlorobenzyl chloride in the presence of a base to introduce the sulfanyl substituent at the 4-position .
  • Chlorination : Using thionyl chloride (SOCl₂) or PCl₅ to chlorinate the 7-position of the benzothiazepine ring.
    • Critical Conditions :
  • Temperature control during cyclization (typically 80–100°C).
  • Stoichiometric excess of 2,6-dichlorobenzyl chloride (1.2–1.5 eq.) to minimize side reactions.
  • Dry solvents (e.g., anhydrous DMF or THF) to prevent hydrolysis .

Q. How does the substitution pattern (e.g., 7-chloro, 4-sulfanyl groups) influence the compound’s physicochemical properties and reactivity?

  • Physicochemical Impact :

  • The 7-chloro group increases lipophilicity (logP) and may enhance membrane permeability.
  • The 4-sulfanyl group introduces potential for oxidation (to sulfoxide/sulfone) or nucleophilic substitution, altering solubility and metabolic stability .
    • Reactivity :
  • The chlorine at C7 is susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols).
  • The benzylsulfanyl group can undergo radical-mediated cleavage under UV light, requiring storage in amber glass .

Advanced Research Questions

Q. How can contradictions in reported reaction pathways for benzothiazepine derivatives (e.g., cyclization vs. benzothiazinone formation) be resolved experimentally?

  • Case Study : highlights conflicting reports on whether reactions of 2-aminothiophenol with β-aroylacrylic acids yield 1,5-benzothiazepines or 1,4-benzothiazin-3-ones.
  • Resolution Strategy :

  • X-ray Crystallography : Confirm product identity unambiguously (e.g., in , X-ray analysis proved 1,4-benzothiazin-3-one formation despite prior claims of benzothiazepine synthesis) .
  • Kinetic Control : Adjust reaction conditions (e.g., shorter reflux times, lower temperatures) to favor cyclization over rearrangement.
  • Spectroscopic Monitoring : Use in-situ NMR or FTIR to track intermediate formation .

Q. What advanced analytical techniques are recommended for characterizing the stereochemical and conformational properties of this benzothiazepine derivative?

  • Methodological Approach :

  • X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds influencing conformation, as in ) .
  • Dynamic NMR : Analyze ring puckering or chair/twisted boat conformations in solution.
  • DFT Calculations : Compare experimental data (e.g., bond angles from XRD) with computational models to predict bioactive conformers .

Q. How can researchers optimize the compound’s stability during long-term storage or under experimental conditions?

  • Stability Challenges :

  • Oxidation of the sulfanyl group (e.g., to sulfoxide).
  • Hydrolysis of the benzothiazepine ring in aqueous media.
    • Mitigation Strategies :
  • Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent moisture ingress.
  • Buffering : Maintain pH 6–7 in biological assays to minimize acid/base degradation .

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